Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane
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Overview
Description
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane is an organosilicon compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenoxy group, which is further connected to a but-3-yn-2-yl group, all linked to a trimethylsilane moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide to form 1-[3-(trifluoromethyl)phenoxy]but-3-yne. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylphenol derivatives.
Reduction: Production of simpler silane compounds.
Substitution: Generation of various substituted phenoxy and trifluoromethyl derivatives.
Scientific Research Applications
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reactions and applications, often involving interactions with carbonyl groups, halides, and other reactive sites.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler silane compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: A common reagent for silylation reactions in organic synthesis.
Uniqueness
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane is unique due to its combination of trifluoromethyl, phenoxy, and but-3-yn-2-yl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
CAS No. |
88462-67-3 |
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Molecular Formula |
C14H17F3O2Si |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
trimethyl-[1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yloxy]silane |
InChI |
InChI=1S/C14H17F3O2Si/c1-5-12(19-20(2,3)4)10-18-13-8-6-7-11(9-13)14(15,16)17/h1,6-9,12H,10H2,2-4H3 |
InChI Key |
FETCHZUSOSNKNY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C |
Origin of Product |
United States |
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